6-bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Overview
Description
6-Bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of oxazines It is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a benzo[d][1,3]oxazine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-hydroxybenzoic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-Bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
- 6-Chloro-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 6-Fluoro-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
6-Bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the bromine substituent plays a crucial role.
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
6-bromo-1-propan-2-yl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C11H10BrNO3/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)16-11(13)15/h3-6H,1-2H3 |
InChI Key |
PAVSUUQTMPWENU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C(=O)OC1=O |
Origin of Product |
United States |
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